molecular formula C11H9BrN2 B1532443 5-Bromo-6'-methyl-[2,2']bipyridinyl CAS No. 1187163-77-4

5-Bromo-6'-methyl-[2,2']bipyridinyl

Cat. No. B1532443
M. Wt: 249.11 g/mol
InChI Key: QXEYHCOZNYXWPL-UHFFFAOYSA-N
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Description

“5-Bromo-6’-methyl-[2,2’]bipyridinyl” is a chemical compound with the molecular formula C11H9BrN2 . It’s a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “5-Bromo-6’-methyl-[2,2’]bipyridinyl” consists of a bipyridine core with a bromine atom at the 5th position and a methyl group at the 6th position .


Physical And Chemical Properties Analysis

“5-Bromo-6’-methyl-[2,2’]bipyridinyl” is a solid at room temperature . It has a molecular weight of 249.107 Da .

Scientific Research Applications

Synthesis of Ligands for Complexation of Metal Ions

A study by Charbonnière, Weibel, and Ziessel (2001) describes the synthesis of mono-, bis-, and tris-tridentate ligands starting from 5′-methyl-6-bromo-2,2′-bipyridine, a building block related to 5-Bromo-6'-methyl-[2,2']bipyridinyl. These ligands are particularly well-suited for the complexation of lanthanide(III) cations, demonstrating the compound's utility in creating complex molecular structures for potential use in luminescent materials or catalysis Charbonnière, L., Weibel, N., & Ziessel, R. (2001). Tetrahedron Letters, 42, 659-662.

Material Science and Supramolecular Chemistry

Schwab, Fleischer, and Michl (2002) developed efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, which are useful for preparing metal-complexing molecular rods. This study highlights the importance of halogenated bipyridines in constructing molecular architectures with applications in electronic materials and nanotechnology Schwab, P., Fleischer, F., & Michl, J. (2002). The Journal of Organic Chemistry, 67(2), 443-449.

Photocatalytic CO2 Reduction

Gholamkhass, Mametsuka, Koike, Tanabe, Furue, and Ishitani (2005) investigated the electrochemical, spectroscopic, and photocatalytic properties of Ru(II)-Re(I) binuclear complexes linked by bridging ligands, including 4-methyl-[2,2']bipyridinyl derivatives. These complexes show improved photocatalytic activities for CO2 reduction, demonstrating the role of halogenated bipyridines in environmental chemistry and renewable energy research Gholamkhass, B., Mametsuka, H., Koike, K., Tanabe, T., Furue, M., & Ishitani, O. (2005). Inorganic Chemistry, 44(7), 2326-2336.

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with hazard statements H302-H312-H332 indicating harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-(5-bromopyridin-2-yl)-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c1-8-3-2-4-11(14-8)10-6-5-9(12)7-13-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEYHCOZNYXWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6'-methyl-[2,2']bipyridinyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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